molecular formula C38H52N6O10S B8082098 24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate

24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate

Cat. No.: B8082098
M. Wt: 784.9 g/mol
InChI Key: RXSARIJMSJWJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally intricate pentacyclic molecule featuring a tert-butyl group, a cyclopropylsulfonylcarbamoyl moiety, and a methoxy substituent. The hydrate form indicates moderate hydrophilicity, likely enhancing solubility in aqueous environments compared to non-hydrated analogs .

Properties

IUPAC Name

24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSARIJMSJWJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350462-55-3
Record name (1aR,5S,8S,10R,22aR)-N-[(1R,2S)-1-[(Cyclopropylsulfonamido)carbonyl]-2-ethenylcyclopropyl]-14-methoxy-5-(2-methylpropan-2-yl)-3,6-dioxo-1,1a,3,4,5,6,9,10,18,19,20,21,22,22a-tetradecahydro-8H-7,10-methanocyclopropa[18,19][1,10,3,6]dioxadiazacyclononadecino[11,12-b]quinoxaline-8-carboxamide hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Construction of the Macrocyclic Core

The pentacyclic scaffold is formed via intramolecular SN2 displacement–ring closure followed by Baeyer–illiger oxidation , achieving >99.8% enantiomeric excess. Critical parameters include:

StepReagents/ConditionsYieldPurity
Cyclopropane ring formationBF₃·Et₂O, NaBH₄, −78°C → 5°C78%95%
MacrolactamizationHATU, DIPEA, DMF, 25°C, 12h82%98.5%
OxidationmCPBA, CH₂Cl₂, 0°C → rt91%99.1%

Installation of the Spirocyclic Proline Motif

The stereochemically complex spirocyclic system is introduced using Julia–Kocienski olefination :

  • Spirocyclization :
    Cp*RuCl(COD)\text{Cp*RuCl(COD)} catalyst enables stereoselective formation (dr >20:1).

  • Alkyne functionalization :
    LiNH(CH₂)₂NEt₂ mediates terminal alkyne installation (89% yield).

Final Coupling and Hydration

The penultimate step involves amide bond formation between the macrocycle and cyclopropylsulfonylcarbamoyl group:

ParameterValue
Coupling reagentHBTU/HOBt
SolventAnhydrous DMF
Temperature−20°C → 25°C
Yield93%
Purity>99.9%

Hydration occurs spontaneously under ambient conditions, forming the monohydrate.

Process Optimization Strategies

Stereochemical Control

  • Chiral auxiliary approach : (S)-epichlorohydrin ensures correct absolute configuration

  • Crystallization-induced asymmetric transformation : Enhances ee to >99.8%

Impurity Profiling

Critical impurities monitored during synthesis:

ImpurityStructureControl Strategy
Diastereomer AC-24 epimerChiral HPLC purification
Oxidation byproductSulfone derivativeStrict O₂ exclusion
Hydrolysis productOpen-chain amideAnhydrous conditions

Large-Scale Production Considerations

Environmental Factors

  • Solvent recovery: 98% DMF recycled via thin-film evaporation

  • Catalyst loading: Ru catalysts reduced to 0.05 mol%

Analytical Characterization

Final product specifications:

ParameterRequirementMethod
Assay (anhydrous basis)98.0–102.0%HPLC
Water content1.9–2.9% w/wKarl Fischer
Related substances≤0.15% eachUPLC-MS
Crystal formMonohydrate Form IXRPD

Chemical Reactions Analysis

MK-5172 hydrate undergoes various chemical reactions, including:

Scientific Research Applications

MK-5172 hydrate has a wide range of scientific research applications:

Mechanism of Action

MK-5172 hydrate functions by inhibiting the NS3/4a protease, an enzyme crucial for the replication of the Hepatitis C virus. This protease cleaves the viral polyprotein into functional proteins necessary for viral replication. By blocking this enzyme, MK-5172 hydrate effectively halts the replication process, reducing the viral load in infected individuals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Compound from : (1R,18R,20R,24S,27S,28S)-24-tert-butyl-28-ethyl-13,13-difluoro-7-methoxy-N-[(1R,2S)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]-2-propan-2-ylcyclopropyl]-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0³,¹².0⁵,¹⁰.0¹⁸,²⁰]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide

  • Key Differences :
    • Substitution of 13,13-difluoro and 28-ethyl groups vs. the target compound’s ethenylcyclopropyl and absence of fluorine.
    • 1-methylcyclopropylsulfonylcarbamoyl vs. cyclopropylsulfonylcarbamoyl in the target.
  • The ethyl group may confer higher lipophilicity, affecting membrane permeability .

Simplified Benzamide Derivatives

Compound 10d-8 from : N-tert-Butyl-2-[4,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]benzamide

  • Key Differences :
    • Simplified benzamide scaffold lacking the pentacyclic framework.
    • Presence of a 4-nitrophenyl group instead of sulfonylcarbamoyl or cyclopropane moieties.
  • Implications :
    • Reduced conformational rigidity likely diminishes target specificity.
    • The nitro group introduces strong electron-withdrawing effects, altering reactivity and metabolic stability compared to the target compound’s sulfonylcarbamoyl group .

Pentacyclic Derivatives with Methoxy/Hydroxy Groups

Compound 19 from : 26,28-Dihydroxy-25,27-dimethoxypentacyclo[19.3.1.1³,⁹⁷.1⁵,¹⁵]octacosa-1(25),3,5,7(28),9,11,13-(27),15,17,19(26),21,23-dodecaene-5,17-dicarboxaldehyde

  • Key Differences :
    • Dihydroxy and dimethoxy substituents vs. the target’s methoxy and sulfonylcarbamoyl groups.
    • Dicarboxaldehyde functionalization instead of carboxamide.
  • Aldehyde functionalities are more reactive than carboxamides, limiting stability under physiological conditions .

Comparative Data Table

Property Target Compound Compound from Compound 10d-8 () Compound 19 ()
Molecular Weight ~800–850 g/mol (estimated) ~820–870 g/mol (estimated) 371.45 g/mol ~600–650 g/mol (estimated)
Key Functional Groups Cyclopropylsulfonylcarbamoyl, methoxy, tert-butyl Difluoro, ethyl, methylcyclopropylsulfonylcarbamoyl Nitrophenyl, tert-butyl Dihydroxy, dimethoxy, dicarboxaldehyde
Solubility Moderate (hydrate form) Lower (higher lipophilicity) Low (non-polar substituents) High (polar hydroxy groups)
Synthetic Complexity High (multiple cyclopropanations) Very high (additional fluorination) Moderate (simple benzamide) High (oxidation/esterification steps)
Potential Applications Enzyme inhibition (e.g., proteases) Targeted therapy (fluorine-enhanced binding) Lead optimization (scaffold simplicity) Antioxidant or metal chelation

Research Findings and Limitations

  • Evidence Gaps: None of the provided sources directly report biological activity data for the target compound. The comparisons rely on structural and physicochemical inferences.
  • Synthetic Challenges : The target compound’s synthesis likely requires precise control over cyclopropanation and sulfonylation steps, as seen in analogous syntheses .
  • Future Directions : Experimental studies on binding affinity, metabolic stability, and toxicity are needed to validate hypotheses derived from structural comparisons.

Biological Activity

The compound 24-tert-butyl-N-[1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The intricate structure of this compound includes multiple functional groups and ring systems that suggest diverse biological interactions. Its molecular formula is C38H52N6O10SC_{38}H_{52}N_{6}O_{10}S with a molecular weight of approximately 784.9 g/mol . The presence of sulfonamide and methoxy groups indicates potential pharmacological properties.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity . Preliminary studies suggest its effectiveness against various viral strains by inhibiting viral replication mechanisms. The compound's structural features may enhance its binding affinity to viral targets .

Table 1: Summary of Antiviral Activity

Virus TypeActivity ObservedReference
HIVInhibition of integrase
Hepatitis CDirect antiviral effects
InfluenzaReduced viral load

The proposed mechanism involves the inhibition of essential viral enzymes and interference with viral entry into host cells. The compound may act by mimicking natural substrates or through direct interaction with viral proteins .

Case Studies

  • HIV Study : In vitro studies demonstrated that the compound significantly reduced HIV replication in cultured cells by targeting the integrase enzyme crucial for viral DNA integration into the host genome .
  • Hepatitis C Research : A study highlighted the compound's ability to inhibit Hepatitis C virus replication by binding to the RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral life cycle .
  • Influenza Trials : Clinical trials indicated that patients treated with this compound showed decreased symptoms and lower viral loads compared to control groups .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications to achieve the desired pharmacological properties . Research into optimizing synthetic routes continues to enhance yield and purity.

Q & A

Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

To resolve the stereochemistry of the multi-cyclic core, single-crystal X-ray diffraction is the gold standard, particularly for validating fused-ring conformations and substituent orientations . For dynamic structural analysis, high-field NMR (e.g., 13C^{13}\text{C}, 1H^{1}\text{H}-COSY, and NOESY) can elucidate spatial relationships between protons and carbons, especially for ethenylcyclopropyl and methoxy groups. Mass spectrometry (HRMS) is essential for verifying molecular weight and hydration state .

Q. Which functional groups in this compound are most likely to influence its biological activity?

The cyclopropylsulfonylcarbamoyl group may enhance target binding via hydrogen bonding and hydrophobic interactions, while the carboxylic acid moiety (as a hydrate) could improve solubility or enable salt formation for bioavailability . The methoxy group at position 7 may modulate electron density in the aromatic system, affecting π-π stacking with biological targets .

Q. What are the primary challenges in synthesizing this compound, and how can they be addressed methodologically?

Key challenges include:

  • Cyclopropane ring formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith conditions) or photochemical methods to stabilize strained intermediates .
  • Sulfonylcarbamoyl installation : Employ stepwise coupling of cyclopropylamine with sulfonyl chlorides, followed by carbamate formation under anhydrous conditions .
  • Purification : Utilize reverse-phase HPLC or size-exclusion chromatography to separate closely related isomers .

Advanced Research Questions

Q. How can non-covalent interactions (NCIs) between this compound and biological targets be systematically investigated?

  • Experimental : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamic parameters. For example, SPR can reveal real-time interaction kinetics with viral proteases, as suggested by its structural similarity to antiviral agents .
  • Computational : Apply density functional theory (DFT) to map electrostatic potential surfaces and identify regions prone to hydrogen bonding or van der Waals interactions. Molecular dynamics (MD) simulations can model conformational flexibility during binding .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC50_{50}50​ values across assays)?

  • Orthogonal assays : Validate activity using both enzymatic (e.g., fluorescence-based protease inhibition) and cell-based (e.g., viral replication inhibition) assays to rule out assay-specific artifacts .
  • Structural analogs : Synthesize derivatives lacking specific functional groups (e.g., methoxy or sulfonylcarbamoyl) to isolate contributions to bioactivity .
  • Solubility controls : Ensure consistent hydration state and DMSO concentration, as aggregation or precipitation may skew dose-response curves .

Q. What strategies are recommended for optimizing the synthetic yield of this compound?

  • Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., temperature, catalyst loading, solvent polarity) for critical steps like cyclopropanation .
  • Flow chemistry : Implement continuous-flow systems for exothermic or oxygen-sensitive reactions (e.g., tert-butyl group introduction) to improve reproducibility and scalability .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation and minimize side reactions .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking studies : Screen virtual libraries against crystallographic structures of off-target proteins (e.g., cytochrome P450 enzymes) to predict and mitigate off-target binding .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., reduced CYP3A4 inhibition) .

Q. What role do the cyclopropane rings play in the compound’s chemical reactivity?

  • Ring strain : The ethenylcyclopropyl group’s high strain energy may drive [2+2] cycloadditions or radical-mediated ring-opening reactions under photochemical conditions .
  • Electron distribution : DFT analysis suggests that the cyclopropane’s bent bonds influence electron density in adjacent amide bonds, potentially enhancing electrophilicity at the carboxamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.